6-(4-Fluorophenyl)-5-methylpyrimidin-4-ol
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Overview
Description
6-(4-Fluorophenyl)-5-methylpyrimidin-4-ol is a chemical compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-5-methylpyrimidin-4-ol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, palladium catalysts, and reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-5-methylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups to the fluorophenyl ring.
Scientific Research Applications
6-(4-Fluorophenyl)-5-methylpyrimidin-4-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study the effects of fluorinated pyrimidines on cellular processes.
Medicine: The compound has potential therapeutic applications due to its structural similarity to other biologically active pyrimidines.
Industry: In the industrial sector, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-5-methylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
6-(4-Fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives: These compounds share a similar pyrimidine core structure and have been studied for their antiproliferative activities.
Pyrrolidine derivatives: These compounds also contain nitrogen heterocycles and have been explored for their biological activities.
Uniqueness
6-(4-Fluorophenyl)-5-methylpyrimidin-4-ol is unique due to the presence of both a fluorophenyl group and a methyl group on the pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H9FN2O |
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Molecular Weight |
204.20 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-5-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H9FN2O/c1-7-10(13-6-14-11(7)15)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14,15) |
InChI Key |
AJJRCMDWYCMGSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CNC1=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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